C17H12ClF3N4O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are carried out using reagents such as thionyl chloride and trifluoromethyl iodide, respectively.
Attachment of the Furan-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced using a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymer matrices to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: It can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industry:
Agriculture: The compound can be used as an active ingredient in agrochemicals, providing protection against pests and diseases.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR).
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives, such as N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxylate and N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-sulfonamide .
Uniqueness:
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2/c18-12-3-1-2-11(8-12)14-15(24-25-23-14)16(26)22-9-10-4-6-13(7-5-10)27-17(19,20)21/h1-8H,9H2,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAQAVKFWAVTKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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